Molecular Weight and Hydrogen Bonding Profile Differentiate 5-Azidooxan-2-ol from Common Azido Building Blocks
5-Azidooxan-2-ol exhibits a distinct molecular weight and hydrogen bonding profile compared to widely used azido building blocks such as 4-azidooxane, 2-azido-2-deoxy-D-glucose, and Azido-PEG3-alcohol. The target compound possesses a single hydrogen bond donor (hydroxyl group) and four hydrogen bond acceptors, resulting in a calculated topological polar surface area (tPSA) of 43.8 Ų [1]. This intermediate molecular weight and moderate polarity position it between the lower MW 4-azidooxane and the higher MW, more hydrophilic azido-sugars and PEG-azides, offering a balanced profile for applications requiring both membrane permeability and aqueous solubility [1][2].
| Evidence Dimension | Molecular Weight and Hydrogen Bond Donors (HBD) |
|---|---|
| Target Compound Data | MW: 143.14 g/mol, HBD: 1, HBA: 4, tPSA: 43.8 Ų |
| Comparator Or Baseline | 4-Azidooxane: MW 127.14 g/mol, HBD 0; 2-Azido-2-deoxy-D-glucose: MW 205.17 g/mol, HBD 4; Azido-PEG3-alcohol: MW 175.19 g/mol, HBD 1 |
| Quantified Difference | ΔMW: +16.0 vs 4-Azidooxane; -62.0 vs 2-Azido-2-deoxy-D-glucose; -32.0 vs Azido-PEG3-alcohol. HBD difference: +1 vs 4-Azidooxane; -3 vs 2-Azido-2-deoxy-D-glucose. |
| Conditions | Calculated values based on molecular structure; Chem960, AKSci, ChemWhat, Smolecule data |
Why This Matters
The intermediate molecular weight and single HBD offer a differentiated solubility/permeability profile, crucial for selecting the optimal building block in drug discovery and bioconjugation workflows where both aqueous compatibility and passive diffusion are relevant.
- [1] Chem960. (n.d.). 645412-94-8 ((2H-Pyran-2-ol, 5-azidotetrahydro-). Retrieved from https://m.chem960.com/cas/645412948/ View Source
- [2] ChemWhat. (n.d.). 2-Azido-2-deoxy-D-glucose (CAS 56883-39-7). Retrieved from https://www.chemwhat.fr/2-azido-2-deoxy-d-glucose-cas-56883-39-7/ View Source
